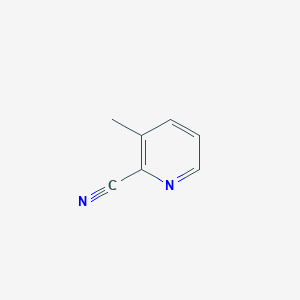
2-Cyano-3-methylpyridine
Übersicht
Beschreibung
2-Cyano-3-methylpyridine, also known as 3-Methylpicolinonitrile, 3-Methylpyridine-2-carbonitrile, and 3-methyl-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The InChI string for 2-Cyano-3-methylpyridine is InChI=1S/C7H6N2/c1-6-3-2-4-9-7 (6)5-8/h2-4H,1H3 . Its canonical SMILES representation is CC1=C (N=CC=C1)C#N . These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyano-3-methylpyridine are not detailed in the search results, it’s important to note that this compound can participate in various chemical reactions due to the presence of the cyano group and the pyridine ring. These functional groups can undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and more .
Physical And Chemical Properties Analysis
2-Cyano-3-methylpyridine has a melting point range of 83.0 to 89.0°C . It is soluble in methanol . The compound has a topological polar surface area of 36.7 Ų . It has an XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Cyano-3-methylpyridine: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The activation of pyridine rings using phosphorus pentoxide and concentrated nitric acid is a key step in creating these compounds . This method is advantageous due to its low cost, minimal toxicity, and reduced environmental impact.
Pharmaceutical Applications
In the pharmaceutical industry, 2-Cyano-3-methylpyridine derivatives are explored for their potential as pharmacophores in drug design. These compounds exhibit diverse physiochemical properties such as water solubility, weak basicity, and hydrogen bond-forming ability, making them attractive candidates for medicinal chemists .
Green Chemistry
The compound is involved in green chemistry practices, particularly in flow synthesis methods. These methods are designed to be more environmentally friendly, reducing waste and energy consumption during the production of 2-methylpyridines .
Organic Synthesis
2-Cyano-3-methylpyridine: serves as an intermediate in organic synthesis processes. Its structure allows for various chemical reactions that can lead to the creation of complex organic molecules, which have applications in different industries, including fine chemicals and polymers .
Catalysis
This compound can act as a catalyst in certain chemical reactions. Its cyano group can participate in catalytic processes, facilitating the transformation of various substrates into desired products .
Safety and Hazard Analysis
Understanding the safety and hazards associated with 2-Cyano-3-methylpyridine is crucial for its handling and use in research applications. Data sheets provide detailed information on its toxicity, safety measures, and first-aid procedures .
Safety And Hazards
2-Cyano-3-methylpyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Zukünftige Richtungen
The market for 2-Cyano-3-methylpyridine is projected to grow in the future . Despite challenges, the industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .
Eigenschaften
IUPAC Name |
3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZCDIZXWDPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943262 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methylpyridine | |
CAS RN |
20970-75-6 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-cyano-3-methylpyridine in organic synthesis?
A1: 2-Cyano-3-methylpyridine serves as a crucial starting material for synthesizing a range of pharmaceutically relevant compounds. Notably, it's a key precursor in the synthesis of loratadine, a widely used antihistamine medication. [, , , , ] The compound's structure, featuring both a pyridine ring and a cyano group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.
Q2: Can you elaborate on the synthesis of loratadine from 2-cyano-3-methylpyridine?
A2: Several synthetic routes utilize 2-cyano-3-methylpyridine to access loratadine. One approach involves a multi-step sequence including Ritter reaction, alkylation, and cyanidation to yield 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine. [] Subsequent cyclization and coupling with N-ethoxycarbonyl-4-piperidone lead to loratadine. Other methods explore alternative reaction pathways, such as radical reactions, Wittig-Horner reactions, and Friedel-Crafts acylations, showcasing the versatility of 2-cyano-3-methylpyridine as a starting material. [, , ]
Q3: Beyond loratadine, what other pharmaceutical compounds can be synthesized from 2-cyano-3-methylpyridine?
A3: Research demonstrates the successful synthesis of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, another essential intermediate in loratadine production, using 2-cyano-3-methylpyridine as the starting point. [, , ] Additionally, a 1,7-naphthyridine derivative, known for its PDE-4 inhibitory activity, has been synthesized starting from 2-cyano-3-methylpyridine. [] This highlights the potential of this compound in accessing a diverse range of pharmacologically active molecules.
Q4: Are there any studies on the catalytic properties of 2-cyano-3-methylpyridine derivatives?
A4: While 2-cyano-3-methylpyridine itself is not typically employed as a catalyst, its derivatives, particularly metal complexes incorporating it as a ligand, have been investigated. For instance, diaquabis(3-methylpyridine-2-carboxamide-κ2N,O)copper(II) dinitrate, a complex formed from a derivative of 2-cyano-3-methylpyridine, has been structurally characterized. [] Such complexes may exhibit catalytic activities depending on the metal center and reaction conditions.
Q5: Have there been any reported safety concerns regarding the use of 2-cyano-3-methylpyridine in chemical synthesis?
A5: A significant safety incident involving 2-cyano-3-methylpyridine occurred in 2008 at a pharmaceutical manufacturing facility. [] The incident, attributed to the omission of acetone during a chemical reaction, led to a runaway reaction with severe consequences. This underscores the critical need for meticulous process safety management, including comprehensive risk assessments (HAZOP) and robust procedures to prevent human error, when working with this compound.
Q6: How is 2-cyano-3-methylpyridine typically characterized and analyzed?
A6: Various spectroscopic techniques are employed to characterize 2-cyano-3-methylpyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), provides valuable information about the compound's structure and purity. [, , ] Mass spectrometry (MS) aids in determining the molecular weight and fragmentation pattern, further confirming the compound's identity. [, , ] Melting point determination also serves as a simple yet effective method for characterizing the compound. []
Q7: Are there alternative methods for preparing 3-methyl-2-formylaminopyridine, a derivative of 2-cyano-3-methylpyridine?
A7: Research has explored the use of manganese dioxide (MnO2) as an oxidizing agent in synthesizing 3-methyl-2-formylaminopyridine from 2-cyano-3-methylpyridine. [] This method, employing MnO2 as an alternative to conventional oxidizing agents, highlights the ongoing efforts to develop efficient and potentially more environmentally friendly synthetic routes for this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

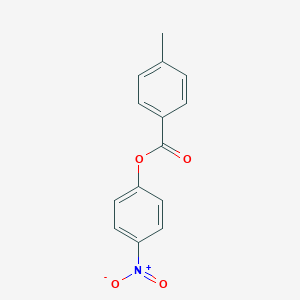
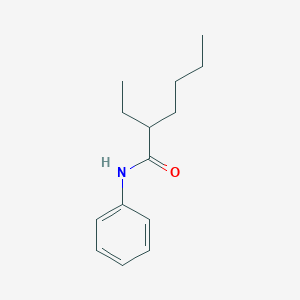

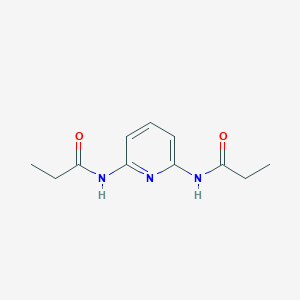
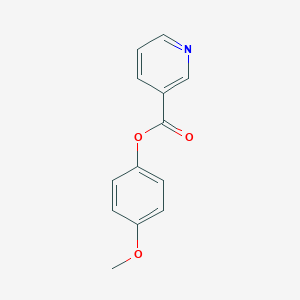
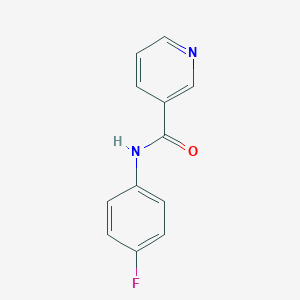
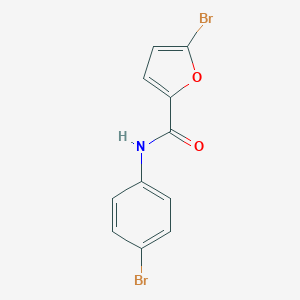
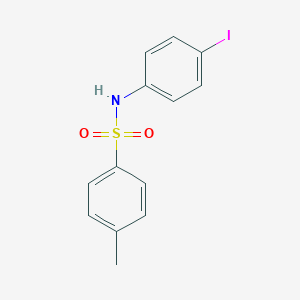
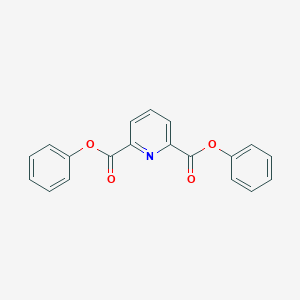
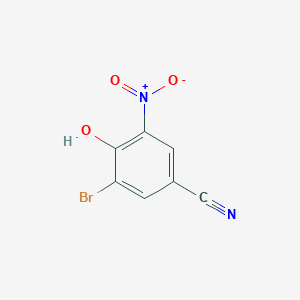
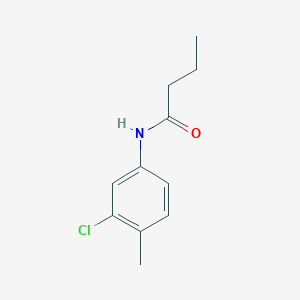


![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)